REACTION_CXSMILES
|
C([Si](Cl)(CC)CC)C.Br[C:10]([Br:17])([F:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12].[C:18]1(=[O:23])[CH2:22][CH2:21][CH:20]=[CH:19]1.Cl>C(#N)C.[Zn].CCOC(C)=O>[Br:17][C:10]([F:16])([CH:20]1[CH2:21][CH2:22][C:18](=[O:23])[CH2:19]1)[C:11]([O:13][CH2:14][CH3:15])=[O:12]
|
Name
|
|
Quantity
|
8.45 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Si](CC)(CC)Cl
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)(F)Br
|
Name
|
|
Quantity
|
1.86 mL
|
Type
|
reactant
|
Smiles
|
C1(C=CCC1)=O
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
2.99 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Type
|
CUSTOM
|
Details
|
stir the mixture for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stir the mixture for 90 minutes at −20° C
|
Duration
|
90 min
|
Type
|
STIRRING
|
Details
|
stir the reaction mixture overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to rise slowly to room temperature
|
Type
|
WASH
|
Details
|
Wash the organic layer with saturated NaHCO3 (2×150 mL), water (2×150 mL) and brine (2×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purify the residue by column chromatography
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)OCC)(C1CC(CC1)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.36 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |